molecular formula C10H10BrF3O3S B1375085 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate CAS No. 1225380-04-0

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate

Cat. No.: B1375085
CAS No.: 1225380-04-0
M. Wt: 347.15 g/mol
InChI Key: DOIIWOSCJOIGLQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₁₀BrF₃O₃S
Molecular Weight: 347.16 g/mol
CAS Number: 1225380-04-0
Structural Features: This compound consists of a central trifluoropropan-2-yl group attached to a 4-bromophenyl ring and a methanesulfonate ester group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the bromine atom on the phenyl ring facilitates cross-coupling reactions in synthetic chemistry. The methanesulfonate group acts as a leaving group, making this compound a valuable intermediate in nucleophilic substitution reactions .

Properties

IUPAC Name

[2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O3S/c1-9(10(12,13)14,17-18(2,15)16)7-3-5-8(11)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIIWOSCJOIGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(F)(F)F)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate typically involves the reaction of 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol+Methanesulfonyl chloride2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate+HCl\text{2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-ol+Methanesulfonyl chloride→2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The bromophenyl group can undergo oxidation and reduction reactions, although these are less common for the trifluoropropyl group.

    Coupling Reactions: The bromophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a useful reagent for introducing the trifluoropropyl group into other molecules. The bromophenyl group can also participate in various reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-(4-bromophenyl)-1,1,1-trifluoropropan-2-yl methanesulfonate, a comparative analysis with analogous compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Reactivity/Applications
This compound C₁₀H₁₀BrF₃O₃S 347.16 1225380-04-0 CF₃, 4-Bromophenyl, Methanesulfonate Nucleophilic substitution, Suzuki couplings
2-(3-Cyanophenyl)-3'-iodoacetophenone C₁₅H₁₀INO 347.16 898784-37-7 Cyano, Iodo, Ketone Photocatalysis, halogen-bonding motifs
1-(4-Bromophenyl)-2-methylpropan-1-one C₁₀H₁₁BrO 227.10 49660-93-7 4-Bromophenyl, Ketone, Methyl Pharmaceutical intermediates
1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one C₈H₄BrF₃O 245.02 16184-89-7 CF₃, 4-Bromophenyl, Ketone Fluorinated building block

Key Observations:

Functional Group Influence :

  • The methanesulfonate group in the target compound distinguishes it from ketone-containing analogs (e.g., 1-(4-bromophenyl)-2-methylpropan-1-one). This group enhances its utility in substitution reactions, whereas ketones are typically involved in condensations or reductions .
  • The trifluoromethyl group in both the target compound and 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one increases electronegativity and stability, but the former’s methanesulfonate moiety offers superior leaving-group ability .

Molecular Weight and Reactivity: Despite sharing the same molecular weight (347.16 g/mol) with 2-(3-cyanophenyl)-3'-iodoacetophenone, the target compound’s reactivity diverges due to its sulfonate ester versus the latter’s iodo and cyano groups. The iodo group enables cross-coupling, while the sulfonate favors SN2 mechanisms .

Applications :

  • Target Compound : Primarily used in synthesizing trifluoromethylated aromatics via Suzuki-Miyaura couplings, leveraging the bromine atom’s reactivity .
  • 1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one : Employed in agrochemical research due to its trifluoromethyl ketone scaffold, which mimics bioactive molecules .

For instance, 1-(4-bromophenyl)-2-methylpropan-1-one lacks the sulfonate group, reducing its acute toxicity risk .

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